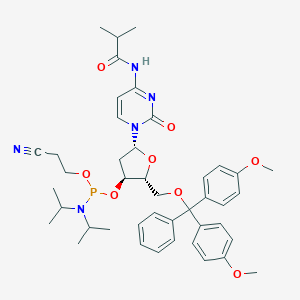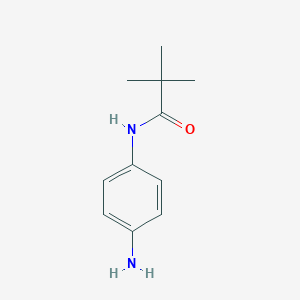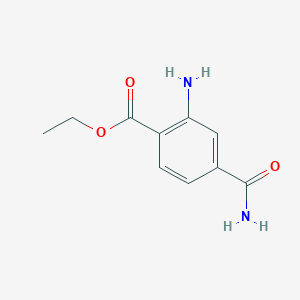
Padcdg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Padcdg is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Padcdg, also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chelating agent that can selectively bind to calcium ions.
科学研究应用
Padcdg has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to selectively bind to calcium ions has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular diseases, Padcdg has been shown to improve cardiac function by reducing calcium overload and oxidative stress. In neurodegenerative disorders, Padcdg has been shown to protect neurons from calcium-induced damage and reduce inflammation.
作用机制
The mechanism of action of Padcdg involves its ability to selectively bind to calcium ions, which play a crucial role in various cellular processes. By binding to calcium ions, Padcdg can modulate calcium signaling pathways, which are involved in cell growth, proliferation, and apoptosis. Padcdg can also reduce calcium overload and oxidative stress, which are major contributors to various diseases.
生化和生理效应
Padcdg has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis, reduce calcium overload and oxidative stress in cardiovascular diseases, and protect neurons from calcium-induced damage and reduce inflammation in neurodegenerative disorders. Padcdg can also modulate calcium signaling pathways, which are involved in various cellular processes.
实验室实验的优点和局限性
Padcdg has several advantages for lab experiments, including its ability to selectively bind to calcium ions and modulate calcium signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
Padcdg has several potential future directions, including its use as a therapeutic agent in cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are needed to determine its optimal dosage and administration route and to evaluate its safety and efficacy in clinical trials. Padcdg can also be used as a tool to study calcium signaling pathways and their role in various cellular processes.
合成方法
Padcdg can be synthesized using a two-step reaction involving the condensation of 2-aminophenol with chloroacetic acid followed by the reaction with ethylenediamine. The final product is obtained through purification using chromatography techniques.
属性
CAS 编号 |
109679-55-2 |
|---|---|
产品名称 |
Padcdg |
分子式 |
C19H28N10O13P2 |
分子量 |
666.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
InChI 键 |
XFOPBXYCTCFAKU-KZLWWIKISA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
同义词 |
5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



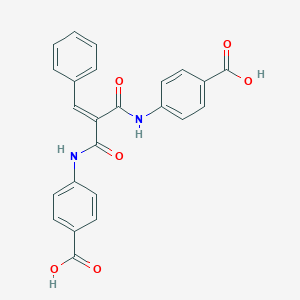
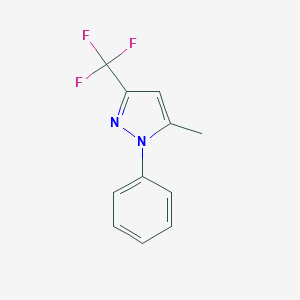
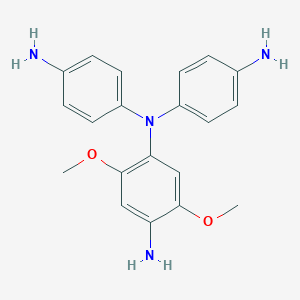
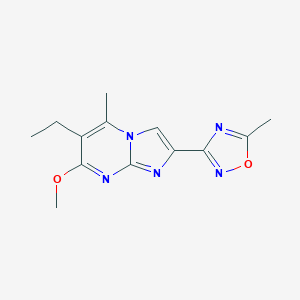
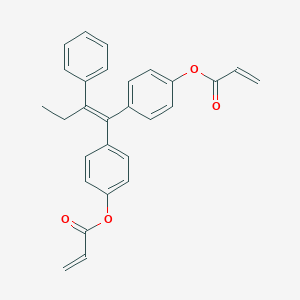
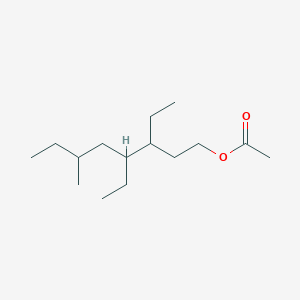
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
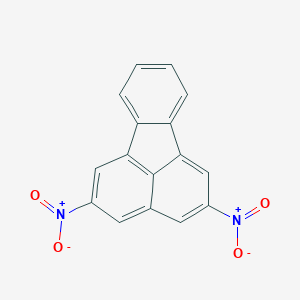
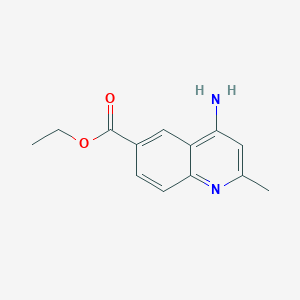
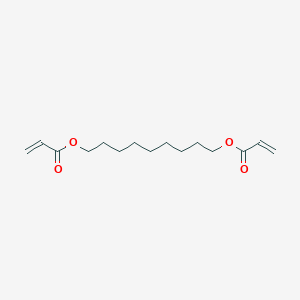
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
